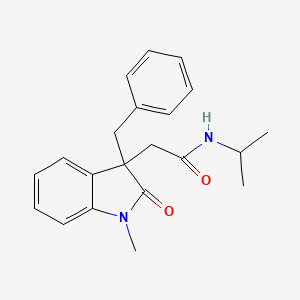
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-isopropylacetamide, also known as BIA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BIA belongs to the family of indole-based compounds, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-isopropylacetamide involves the inhibition of several signaling pathways that are involved in cell proliferation, survival, and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for the survival and proliferation of cancer cells. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. This compound has been shown to reduce the levels of inflammatory cytokines and reactive oxygen species, which contribute to the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-isopropylacetamide is its high selectivity towards cancer cells, which reduces the risk of off-target effects. This compound has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, the synthesis of this compound is complex and requires the use of a catalyst, which may limit its scalability for large-scale production.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-isopropylacetamide. One potential direction is the development of this compound derivatives with improved pharmacological properties. Another direction is the investigation of the synergistic effects of this compound with other anti-cancer agents. The use of this compound in combination with other drugs may enhance its efficacy and reduce the risk of drug resistance. Additionally, the development of this compound-based drug delivery systems may improve its bioavailability and reduce its toxicity in normal cells.
Synthesemethoden
The synthesis of 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-isopropylacetamide involves the condensation of 3-benzylindole-2,3-dione with N-isopropylacetamide in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound as a yellow solid.
Wissenschaftliche Forschungsanwendungen
2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-isopropylacetamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. This compound has also been investigated for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(3-benzyl-1-methyl-2-oxoindol-3-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15(2)22-19(24)14-21(13-16-9-5-4-6-10-16)17-11-7-8-12-18(17)23(3)20(21)25/h4-12,15H,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYVWRHPYXSBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1(C2=CC=CC=C2N(C1=O)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5408140.png)
![5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5408147.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B5408153.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5408154.png)
![4-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5408157.png)
![6-[(5-bromo-2-furyl)methylene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5408161.png)
![3-[3-(4-chlorophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5408179.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5408187.png)
![2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5408191.png)
![1-acetyl-N-{4-[(allylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5408194.png)
![3,3,3-trifluoro-N-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)propanamide](/img/structure/B5408204.png)
![4-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5408207.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-imidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5408209.png)
![2-(2-fluoro-5-methoxyphenyl)-4-{[3-(methoxymethyl)pyrrolidin-1-yl]methyl}-5-methyl-1,3-oxazole](/img/structure/B5408219.png)
